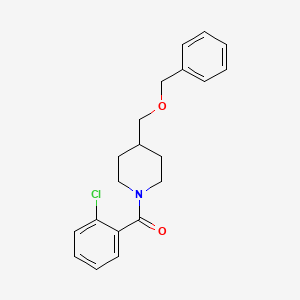

(4-((ベンジルオキシ)メチル)ピペリジン-1-イル)(2-クロロフェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone, also known as BAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM is a member of the piperidine class of compounds and has a molecular weight of 345.84 g/mol.

作用機序

Target of Action

Similar compounds with a piperidine nucleus have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a similar structure have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

実験室実験の利点と制限

One advantage of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a useful tool for studying the role of DAT in neurological disorders. However, one limitation of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone is its potential toxicity, which can limit its use in certain experiments. Additionally, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's mechanism of action is not fully understood, which can complicate its use in certain experiments.

将来の方向性

There are several future directions for the study of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone. One area of research could focus on the development of new treatments for ADHD and drug addiction based on (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's ability to modulate DAT activity. Additionally, further research is needed to fully understand (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's mechanism of action and its potential toxicity. Finally, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone's potential as a stimulant could be further explored for its potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease.

Conclusion:

In conclusion, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to modulate DAT activity has made it a promising candidate for the development of new treatments for ADHD and drug addiction. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone represents an exciting area of research with significant potential for the development of new treatments for neurological disorders.

合成法

The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone involves the reaction of 4-piperidone hydrochloride with benzyl chloride in the presence of sodium hydroxide to produce 4-(benzyloxymethyl)piperidine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to produce (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone. The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone has been optimized to produce high yields of the compound with minimal impurities.

科学的研究の応用

鈴木・宮浦カップリング

この化合物は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦カップリングに潜在的に使用できる可能性があります . この反応の成功は、非常に穏やかで官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせから生まれます .

置換フェノールのベンゾイル化

この化合物は、低温下で置換フェノールのベンゾイル化によって合成できます . このプロセスは、無水塩化アルミニウムを触媒として用い、無溶媒条件下で化合物を再配置する操作を含みます .

ヒドロキシベンゾフェノンの合成

ベンゾイル化処理の後、この化合物はフリース転位を受けてヒドロキシベンゾフェノンを生成することができます . これらの化合物は、医薬品業界で様々な用途があります。

有機合成における用途

この化合物は、様々な有機合成プロセスで使用できます . 反応完了後、混合物を水性HClでクエンチし、有機層を分離し、水性炭酸水素ナトリウムで洗浄し、減圧下で濃縮します .

医薬品研究

その複雑な構造を考えると、この化合物は、新薬開発のための医薬品研究で使用できる可能性があります .

化学試薬

この化合物は、様々な化学反応における化学試薬として使用できます. その独特の構造と特性は、化学研究において貴重なツールになる可能性があります.

特性

IUPAC Name |

(2-chlorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROPHOUTOXDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)

![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)

![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)